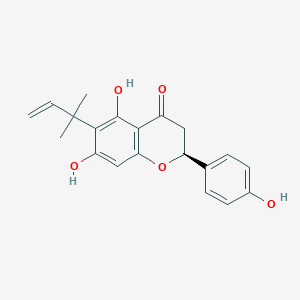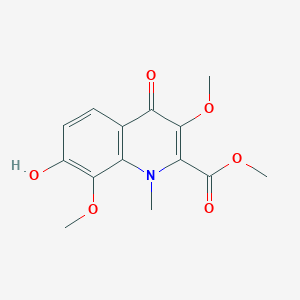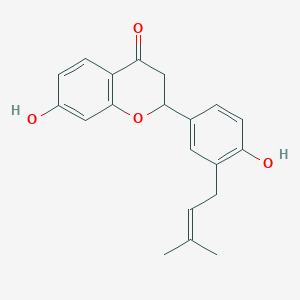
abyssinone II
Vue d'ensemble
Description
abyssinone II is a natural product found in Glycyrrhiza glabra, Maackia amurensis, and other organisms with data available.
Applications De Recherche Scientifique
Antibacterial and Antitubercular Activity
- Abyssinone II exhibits significant antitubercular and antibacterial activity. It operates by hyperpolarizing the bacterial membrane potential and inhibiting the biosynthesis of essential cellular macromolecules such as DNA, RNA, and proteins (Sun et al., 2012).
Potential in Breast Cancer Chemoprevention
- Abyssinone II and its analogues have shown promise as aromatase inhibitors, which are relevant for the chemoprevention of breast cancer. Structural modifications of abyssinone II have led to compounds with increased aromatase inhibitory activity, demonstrating its potential in this area (Maiti et al., 2007).
Apoptosis Induction in Cancer Cells
- Synthetic racemates of abyssinone I and II induce apoptosis in human cervical carcinoma cells through the mitochondrial pathway. These compounds activate caspase-3 and disrupt cell cycle, suggesting their use as potential anticancer agents (Samaga et al., 2014).
Inhibition of Protein Tyrosine Phosphatase-1B
- Abyssinone II and related compounds have been identified as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a target for the treatment of type-2 diabetes and obesity (Na et al., 2006).
Anti-convulsant Properties
- Abyssinone V-4’ methyl ether, a related compound, has demonstrated anticonvulsant properties in animal models, validating the traditional use of Erythrina species in treating epilepsy (Emmanuel et al., 2015).
Radical Scavenging Activity
- Abyssinone II is part of a group of compounds derived from Erythrina abyssinica that exhibit radical scavenging properties, suggesting potential antioxidant applications (Machumi et al., 2006).
Potential Inhibitor of SARS-CoV-2
- Abyssinone II, along with other flavonoids, has been identified as a potential inhibitor of SARS-CoV-2 in an in silico study, indicating its potential application in the context of the COVID-19 pandemic (Shawan et al., 2021).
Propriétés
IUPAC Name |
7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-12(2)3-4-13-9-14(5-8-17(13)22)19-11-18(23)16-7-6-15(21)10-20(16)24-19/h3,5-10,19,21-22H,4,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTOTZSPOYWSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904182 | |
| Record name | Abyssinone II | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
abyssinone II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





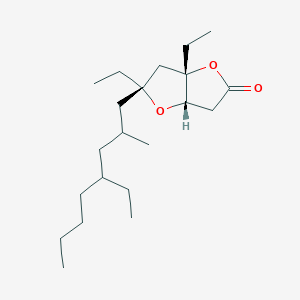
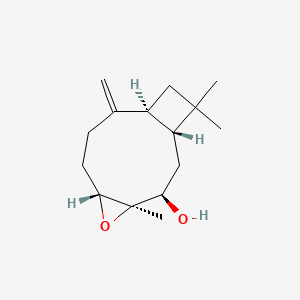

![[(1R,4S,4aS,8aS)-3,4-diformyl-4-hydroxy-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B1246138.png)

![2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1246142.png)
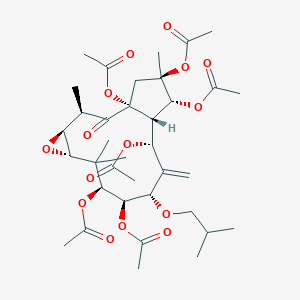


![1-Octyl-4-[6-(1-octylpyridin-1-ium-4-yl)sulfanylhexylsulfanyl]pyridin-1-ium](/img/structure/B1246149.png)
